(3-(Thiazol-2-yloxy)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2S/c14-13(15,16)10-2-1-8(5-18-10)11(20)19-6-9(7-19)21-12-17-3-4-22-12/h1-5,9H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHIGRSVBLLCHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Thiazol-2-yloxy)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving β-amino alcohols.
Coupling Reactions: The thiazole and azetidine rings are then coupled with the pyridine ring, which contains the trifluoromethyl group, through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridine ring, potentially converting it to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiazole and azetidine moieties often exhibit significant antimicrobial properties. The specific compound is believed to have activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics to combat drug-resistant infections.
Anticancer Properties
Studies suggest that this compound may inhibit the proliferation of various cancer cell lines. The mechanism of action could involve inducing apoptosis in cancer cells, although further research is necessary to confirm its efficacy and safety in clinical settings.
Synthetic Routes
The synthesis of (3-(Thiazol-2-yloxy)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone typically involves several steps:
- Formation of Thiazole and Azetidine Rings : Using appropriate precursors under controlled conditions.
- Substitution Reactions : Introducing the trifluoromethyl group to enhance biological activity.
- Purification : Techniques such as chromatography are employed to obtain high-purity products suitable for biological testing.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of related thiazole derivatives. The results indicated that these compounds effectively inhibited bacterial growth, particularly against strains resistant to conventional antibiotics. The unique structure of this compound is hypothesized to contribute significantly to its activity.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that the compound could induce apoptosis through the modulation of specific signaling pathways involved in cell survival. The results showed a dose-dependent response, highlighting its potential as an anticancer agent.
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| Thiazole Derivative A | Contains thiazole | Antimicrobial |
| Azetidine Derivative B | Contains azetidine | Anticancer |
| Trifluoromethyl Phenyl C | Trifluoromethyl group | Anti-inflammatory |
This table illustrates how variations in structural components can influence biological activities, emphasizing the importance of chemical diversity in drug development.
Mechanism of Action
The mechanism of action of (3-(Thiazol-2-yloxy)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting the normal function of the target molecule. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
(3-(Thiazol-2-yloxy)azetidin-1-yl)(6-(methyl)pyridin-3-yl)methanone: Similar structure but with a methyl group instead of a trifluoromethyl group.
(3-(Thiazol-2-yloxy)azetidin-1-yl)(6-(chloromethyl)pyridin-3-yl)methanone: Similar structure but with a chloromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (3-(Thiazol-2-yloxy)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone enhances its lipophilicity and metabolic stability, making it potentially more effective in biological applications compared to its analogs.
Biological Activity
The compound (3-(Thiazol-2-yloxy)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazole moiety linked to an azetidine ring and a pyridine derivative, contributing to its diverse biological properties.
Antimicrobial Activity
Research indicates that thiazole derivatives, including those related to our compound, exhibit significant antimicrobial properties. Thiazoles have been shown to possess broad-spectrum activity against various pathogens. For instance, studies have demonstrated that thiazole-containing compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .
Anti-inflammatory Effects
Compounds with thiazole and pyridine structures have been reported to exhibit anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This is particularly relevant in conditions like rheumatoid arthritis and other inflammatory disorders .
Anticancer Potential
Several studies have indicated that thiazole derivatives can induce apoptosis in cancer cells. The compound's ability to interact with cellular signaling pathways involved in cell proliferation and survival suggests potential use in cancer therapy. Specifically, derivatives similar to our compound have shown efficacy against various cancer cell lines, including breast and lung cancer .
Case Studies
- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of a series of thiazole derivatives, including compounds structurally similar to our target molecule. Results indicated a significant reduction in nitric oxide production in LPS-stimulated macrophages, highlighting the potential for treating inflammatory diseases .
- Antimicrobial Efficacy : Another investigation focused on the synthesis of thiazole-based compounds and their antimicrobial activities against pathogenic fungi. The study found that certain derivatives exhibited potent antifungal activity, outperforming standard antifungal agents .
- Anticancer Research : A recent study explored the anticancer properties of thiazole derivatives. It was found that compounds with similar structural features to this compound demonstrated significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Data Tables
Q & A
Q. What are the optimal synthetic routes for (3-(Thiazol-2-yloxy)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone?
- Methodological Answer: The synthesis typically involves:
Azetidine Functionalization: Introduction of the thiazole-2-yloxy group via nucleophilic substitution under inert conditions (e.g., using NaH in THF at 0–5°C) .
Pyridine Coupling: Formation of the methanone bridge via a coupling reaction (e.g., using EDCI/HOBt in DMF) between the azetidine intermediate and 6-(trifluoromethyl)nicotinic acid .
Key considerations:
- Purity Control: Use HPLC to monitor intermediates (≥95% purity) .
- Yield Optimization: Adjust stoichiometry (1.2–1.5 equivalents of coupling agents) and reaction time (12–24 hrs) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR identifies proton environments (e.g., thiazole protons at δ 7.2–7.5 ppm, azetidine CH₂ at δ 3.8–4.2 ppm) .
- 19F NMR confirms the trifluoromethyl group (δ -62 to -65 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected at m/z 370.08) .
- IR Spectroscopy: Detects carbonyl stretching (~1680 cm⁻¹) and C-F bonds (~1120 cm⁻¹) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity and binding interactions?
- Methodological Answer:
- Electronic Effects: The -CF₃ group is electron-withdrawing, enhancing the pyridine ring’s electrophilicity, which can stabilize π-π stacking with aromatic residues in target proteins .
- Hydrophobic Interactions: Increases lipophilicity (LogP ~2.8), improving membrane permeability in cellular assays .
- Experimental Validation:
- Docking Studies: Use AutoDock Vina to compare binding affinities of -CF₃ vs. -CH₃ analogs .
- SAR Analysis: Synthesize analogs with -Cl or -OCH₃ substituents to isolate -CF₃ contributions .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Methodological Answer:
- Assay Standardization:
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize to internal controls (e.g., β-actin) .
- Validate purity (>95%) via LC-MS to exclude batch-dependent impurities .
- Mechanistic Profiling:
- Perform kinetic assays (e.g., time-dependent inhibition) to distinguish reversible vs. covalent binding .
- Compare off-target effects via kinome-wide screening (e.g., using KINOMEscan) .
Q. What computational strategies are effective for modeling this compound’s 3D conformation and target interactions?
- Methodological Answer:
- Conformational Analysis:
- Use Gaussian 16 with B3LYP/6-31G* to optimize geometry and calculate electrostatic potential maps .
- Molecular Dynamics (MD):
- Simulate binding to kinase targets (e.g., EGFR) in explicit solvent (TIP3P water) for 100 ns to assess stability .
- Free Energy Perturbation (FEP): Quantify ΔΔG for substituent modifications (e.g., -CF₃ vs. -CN) .
Key Research Recommendations
- Crystallography: Solve the X-ray structure to validate computational models (use SHELXL for refinement) .
- Metabolic Stability: Assess hepatic clearance using human liver microsomes (HLMs) with NADPH cofactors .
- Toxicity Profiling: Screen for hERG inhibition (patch-clamp assays) to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
